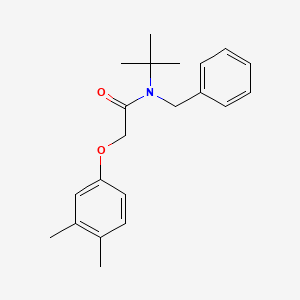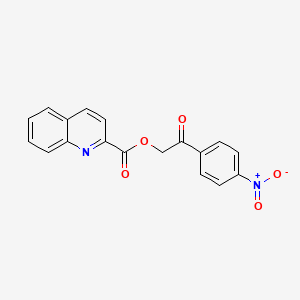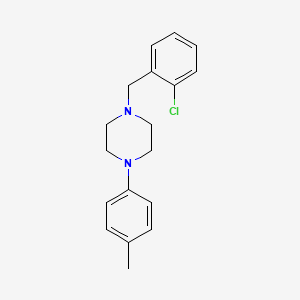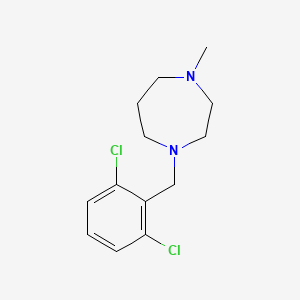
N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide, also known as BDMC, is a synthetic compound that has gained attention in recent years for its potential applications in scientific research. BDMC belongs to the class of benzamides and is a potent inhibitor of histone deacetylases (HDACs), which are enzymes that play a critical role in epigenetic regulation of gene expression.
Mécanisme D'action
N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide's mechanism of action is through the inhibition of HDACs, which leads to an increase in histone acetylation and altered gene expression. HDACs play a critical role in epigenetic regulation of gene expression and are often overexpressed in cancer cells, making them an attractive target for cancer therapy. N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide's ability to inhibit HDACs has been shown to induce cell cycle arrest, inhibit angiogenesis, and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide are primarily related to its ability to inhibit HDACs. HDACs play a critical role in epigenetic regulation of gene expression, and their inhibition by N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide leads to altered gene expression and cellular responses. N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide has been shown to induce cell cycle arrest, inhibit angiogenesis, and induce apoptosis in cancer cells. In neurodegenerative diseases, N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide has been shown to have neuroprotective effects by reducing inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide for lab experiments is its ability to inhibit HDACs, which makes it an attractive compound for epigenetic research. N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide is also relatively easy to synthesize and can be produced on a large scale, making it an affordable compound for research purposes. However, one of the limitations of N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide is that it is a relatively new compound, and its long-term effects on human health are not yet fully understood.
Orientations Futures
There are several future directions for research on N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide. One area of interest is in the development of N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide-based therapies for cancer and neurodegenerative diseases. Another area of interest is in the development of N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide analogs with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to fully understand the long-term effects of N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide on human health and to determine its potential applications in other areas of scientific research.
Conclusion:
In conclusion, N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide is a synthetic compound that has gained attention for its potential applications in scientific research. N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide's ability to inhibit HDACs makes it an attractive compound for epigenetic research, particularly in the areas of cancer and neurodegenerative diseases. While N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide has several advantages for lab experiments, further studies are needed to fully understand its long-term effects on human health and to determine its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide involves the reaction of tert-butyl 2-(3,4-dimethylphenoxy)acetate with benzylamine in the presence of a catalyst. The resulting product is then deprotected to yield the final compound. The synthesis of N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide is relatively straightforward and can be carried out on a large scale, making it an attractive compound for research purposes.
Applications De Recherche Scientifique
N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is in the field of cancer research, where N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. N-benzyl-N-(tert-butyl)-2-(3,4-dimethylphenoxy)acetamide has also been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where it has been shown to have neuroprotective effects.
Propriétés
IUPAC Name |
N-benzyl-N-tert-butyl-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-16-11-12-19(13-17(16)2)24-15-20(23)22(21(3,4)5)14-18-9-7-6-8-10-18/h6-13H,14-15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKDUYCFYFBCBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N(CC2=CC=CC=C2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-tert-butyl-2-(3,4-dimethylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N,N-dimethylbenzamide](/img/structure/B5732678.png)

![6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole](/img/structure/B5732687.png)
![N-[4-(aminosulfonyl)benzyl]-2-(phenylthio)acetamide](/img/structure/B5732695.png)


![{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5732723.png)

![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-(2-methoxyethyl)ethanediamide](/img/structure/B5732735.png)



![ethyl 4-{[(isobutylamino)carbonothioyl]amino}benzoate](/img/structure/B5732778.png)
![N-({[3-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5732781.png)